![molecular formula C9H11Cl B1356099 1-(1-Chloroethyl)-3-methylbenzene CAS No. 19935-78-5](/img/structure/B1356099.png)
1-(1-Chloroethyl)-3-methylbenzene
Overview
Description
Chemical Reactions Analysis
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Dealkylation Process
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Copper Sulfide Collector
Scientific Research Applications
Thermochemical Properties
The study of isomerization equilibria and the calculation of molar enthalpies of formation for various alkylchlorobenzenes, including 1-(1-Chloroethyl)-3-methylbenzene, provides insights into their thermochemical properties. These experiments, conducted in the liquid state, contribute to understanding the thermochemistry of such compounds (Nesterova et al., 1985).
Chemical Reactions and Synthesis
1-(1-Chloroethyl)-3-methylbenzene is involved in various chemical reactions and syntheses. For instance, its reactions with diazo compounds have been studied, contributing to the field of organic synthesis (Smalius & Naidan, 2006). Additionally, its role in polymerization mechanisms, specifically in the synthesis of poly(p-arylene vinylene) precursors, showcases its application in polymer science (Hontis et al., 1999).
Pyrolysis Studies
The gas-phase thermal decomposition of 1-(1-Chloroethyl)-3-methylbenzene has been examined, offering valuable data for understanding its stability and decomposition pathways. This research is crucial for applications in chemical engineering and material science (Maccoll & Umaña, 1975).
Thermodynamic Studies
Research on the thermochemistry of halogen-substituted methylbenzenes, including 1-(1-Chloroethyl)-3-methylbenzene, contributes to our understanding of their thermodynamic properties. This research is essential for applications that require precise knowledge of the thermodynamic behavior of these compounds (Verevkin et al., 2015).
Organometallic Compounds
The compound's role in the synthesis of organometallic compounds, such as in the formation of aryl(dimethyl)gallium compounds, highlights its utility in organometallicchemistry. These findings contribute to the development of new materials and catalysts (Jutzi et al., 2008).
Isotopic Abundance Studies
Investigations into the isotopic abundance ratios in compounds like 1-(1-Chloroethyl)-3-methylbenzene can reveal altered isotope effects, which may affect their physical, chemical, and thermal properties. This research has potential applications in various scientific fields, including material sciences and chemistry (Trivedi et al., 2016).
Reaction Mechanisms and Product Formation
The compound's involvement in electron transfer processes and its reactivity with various organic halides in rigid matrices provides valuable information for understanding reaction mechanisms and product formation in organic chemistry (Bertin & Hamill, 1964).
Vaporization Enthalpies
Research on vaporization enthalpies of halogen-substituted methylbenzenes, including chloro-substituted variants, helps in understanding their phase transition behaviors. This information is crucial in various industrial processes and chemical engineering applications (Verevkin et al., 2014).
properties
IUPAC Name |
1-(1-chloroethyl)-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHXNOVRXVINNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562900 | |
Record name | 1-(1-Chloroethyl)-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Chloroethyl)-3-methylbenzene | |
CAS RN |
19935-78-5 | |
Record name | 1-(1-Chloroethyl)-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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